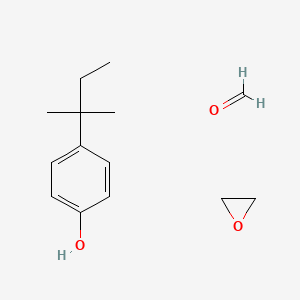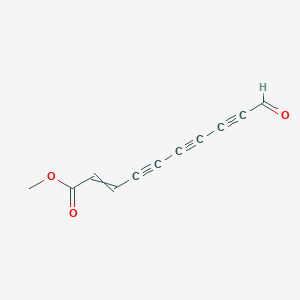
Iron(2+);chloride;hydroxide;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+);chloride;hydroxide;hydrate, also known as ferrous chloride hydroxide hydrate, is a compound with the chemical formula FeCl₂(OH)₂·xH₂O. This compound is a hydrated form of iron(II) chloride hydroxide and is commonly encountered in various chemical and industrial processes. It is known for its pale green color and high solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iron(2+);chloride;hydroxide;hydrate can be synthesized through several methods. One common method involves the reaction of iron powder with hydrochloric acid in the presence of water. The reaction proceeds as follows: [ \text{Fe} + 2\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{FeCl}_2(OH)_2 \cdot x\text{H}_2\text{O} + \text{H}_2 ]
Another method involves the treatment of iron(II) chloride with sodium hydroxide in an aqueous solution, leading to the precipitation of iron(II) chloride hydroxide hydrate: [ \text{FeCl}_2 + 2\text{NaOH} + x\text{H}_2\text{O} \rightarrow \text{FeCl}_2(OH)_2 \cdot x\text{H}_2\text{O} + 2\text{NaCl} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of steel production. The waste products from steel manufacturing are treated with hydrochloric acid, resulting in the formation of iron(II) chloride, which can then be converted to the hydrated form through controlled hydrolysis and precipitation processes .
Chemical Reactions Analysis
Types of Reactions
Iron(2+);chloride;hydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) compounds in the presence of oxidizing agents.
Reduction: It can be reduced to metallic iron under specific conditions.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of different iron hydroxides.
Major Products Formed
Oxidation: Iron(III) chloride or iron(III) hydroxide.
Reduction: Metallic iron.
Substitution: Various iron hydroxides, such as iron(II) hydroxide or iron(III) hydroxide.
Scientific Research Applications
Iron(2+);chloride;hydroxide;hydrate has numerous applications in scientific research and industry:
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the production of magnetic pigments.
Mechanism of Action
The mechanism of action of iron(2+);chloride;hydroxide;hydrate involves its ability to participate in redox reactions. In biological systems, iron(II) ions can be oxidized to iron(III) ions, which are essential for various enzymatic processes. The compound can also interact with other molecules, facilitating electron transfer and catalyzing reactions .
Comparison with Similar Compounds
Similar Compounds
Iron(II) chloride (FeCl₂): Similar in composition but lacks hydroxide and hydrate components.
Iron(III) chloride (FeCl₃): Contains iron in the +3 oxidation state and has different chemical properties.
Iron(II) hydroxide (Fe(OH)₂): Similar hydroxide component but lacks chloride and hydrate components.
Uniqueness
Iron(2+);chloride;hydroxide;hydrate is unique due to its combination of chloride, hydroxide, and hydrate components, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific redox and catalytic behaviors .
Properties
CAS No. |
64418-03-7 |
|---|---|
Molecular Formula |
ClFeH3O2 |
Molecular Weight |
126.32 g/mol |
IUPAC Name |
iron(2+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/ClH.Fe.2H2O/h1H;;2*1H2/q;+2;;/p-2 |
InChI Key |
MDJPOUPOKGVMDD-UHFFFAOYSA-L |
Canonical SMILES |
O.[OH-].[Cl-].[Fe+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-[4-(4-Chlorobutoxy)-3,5-dimethylphenyl]-3,3-diphenylpropan-1-one](/img/structure/B14503733.png)
![9-(2-Phenylethyl)-9-azatricyclo[6.2.2.02,7]dodeca-2,4,6-trien-10-one](/img/structure/B14503737.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)



![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)



![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
